Heptyl acetate

Olfactory Neuroscience Behavioral Genetics Insect Chemoreception

Researchers requiring a defined C9-length acetate for insect olfaction studies encounter functional non-equivalence when substituting hexyl (C8) or octyl (C10) acetates-only heptyl acetate (CAS 112-06-1, ≥98% GC) elicits larval repulsion in Drosophila, enabling clean aversive behavior readouts. • Unique C9 acetate: shortest straight-chain ester producing repellent response; essential for genetic/neural basis-of-aversion studies. • Selective GC internal standard for volatile fatty acid analysis-elutes cleanly between acetic and propionic acid peaks without co-elution. • JECFA 'No Safety Concern' ADI; FDA 21 CFR 172.515 & EU-compliant for food/flavor applications. Global B2B shipping; multiple pack sizes in stock.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 112-06-1
Cat. No. B091129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl acetate
CAS112-06-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)C
InChIInChI=1S/C9H18O2/c1-3-4-5-6-7-8-11-9(2)10/h3-8H2,1-2H3
InChIKeyZCZSIDMEHXZRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, ether;  insoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Acetate Specifications & Properties


Heptyl acetate (CAS 112-06-1), a C9 acetate ester formed from 1-heptanol and acetic acid, is a colorless liquid with a characteristic green, waxy, and fruity-rosy odor profile . As a member of the straight-chain alkyl acetate homologous series, its physicochemical properties are defined by a molecular weight of 158.24 g/mol, a boiling point range of 192-193°C at 760 mmHg, and a log P (octanol-water) of approximately 3.32-3.37, indicating moderate lipophilicity [1]. Commercially, this compound is supplied at purity grades of ≥98-99% (GC), primarily for use as a flavoring agent (FEMA No. 2547) and fragrance ingredient, with a worldwide usage volume in the 0.1-1 metric ton per year range [1]. This overview establishes the standard procurement specifications against which its functional differentiation from adjacent acetate esters must be rigorously assessed.

GC purity-verified for reproducible sensory studies
C9 acetate with reported aversive response in insect models
Suitable for GC internal standard method development (VFA analysis)

Heptyl Acetate vs. Homologs: Key Differences


In scientific and industrial applications, the substitution of heptyl acetate with its immediate homologs—hexyl acetate (C8) or octyl acetate (C10)—is not a functionally equivalent or analytically valid practice. Despite sharing the same ester functional group, the specific carbon chain length dictates a non-linear and often unpredictable change in critical performance parameters. This includes a shift from attractive to repellent behavior in biological models, as demonstrated in Drosophila olfaction studies [1], and significant alterations in sensory detection thresholds and qualitative odor character [2][3]. Furthermore, these structural differences have direct analytical consequences, as the chromatographic retention times vary sufficiently to cause co-elution with different matrix components, as seen in volatile fatty acid analysis [4]. The following quantitative evidence guide details these precise points of differentiation, enabling informed, data-driven procurement decisions based on application-specific requirements rather than generic compound class assumptions.

Chain length dictates behavioral inversion

Hexyl acetate (C8) elicits attraction, not the reported repulsion of heptyl acetate; may not serve as aversive stimulus in insect models.

Odor character mismatch

Hexyl acetate provides fruity-green-apple notes, whereas heptyl acetate delivers a green-waxy-rosy profile; substitution can alter formulation sensory outcome.

GC co-elution risk

Hexyl acetate co-elutes with solvent peak in VFA analysis, while heptyl acetate elutes in an interference-free window; method transfer may fail without validation.

Heptyl Acetate: Differentiation Evidence


Olfactory Behavioral Inversion in Drosophila

A clear functional boundary exists between C6/C5 and C7/C8 acetates in Drosophila melanogaster larval behavior. Short-chain acetates (methyl to pentyl) elicit attraction, while heptyl acetate induces a statistically significant repulsion, a response shared with octyl acetate. This inversion point makes heptyl acetate a critical tool for studying the neural coding of aversive versus attractive odorants, a property not found in its shorter-chain analogs [1].

Olfactory inversion
Head-to-head
Larvae: repulsion (C9) vs. attraction (C5–C7)
Supports aversive pathway mapping
Behavioral assay context
Olfactory Neuroscience Behavioral Genetics Insect Chemoreception

Odor Detection Threshold & Chain Length

Human odor detection thresholds for n-acetates decrease logarithmically with increasing carbon chain length up to a point. Heptyl acetate (C9) exhibits a significantly lower detection threshold compared to its shorter-chain homologs like ethyl acetate (C4), but this trend does not continue monotonically. The threshold for heptyl acetate is part of a well-defined series, allowing precise calibration of sensory panels and formulation of flavor profiles with predictable impact [1]. A subsequent study on branched vs. straight-chain acetates established a baseline for the straight-chain series, showing that the odor threshold of heptyl acetate is distinct from its branched isomers and from the effects seen in adjacent homologs like hexyl and octyl acetate when methyl groups are added [2].

Odor threshold
Cross-study
Log-linear threshold decrease C4–C14
Intermediate in reported series
Panel-specific validation needed
Sensory Science Flavor Chemistry Psychophysics

Sensory Profile Differentiation

Qualitative sensory descriptions from authoritative databases and safety assessments provide a clear differentiation in perceived character. Heptyl acetate is consistently described as having a green, waxy, fatty, and aldehydic profile with a distinct floral-rosy nuance and a spicy, soapy taste [1]. This contrasts with hexyl acetate, which is characterized as fruity, green, and apple/pear-like, and octyl acetate, which is described as having a more pronounced floral, waxy, and fatty profile with a mushroom-like nuance. These qualitative differences are critical for product formulation, as they dictate the specific flavor or fragrance note that will be imparted [2].

Sensory profile
Cross-study
Green-waxy-rosy vs. fruity-green-apple (hexyl)
Supports formulation-specific note
Concentration-dependent
Flavor Chemistry Fragrance Formulation Sensory Analysis

GC Selectivity for Volatile Fatty Acids

In the gas-liquid chromatographic (GLC) analysis of volatile fatty acids (VFAs), the choice of internal standard is critical to avoid co-elution with target analytes. Heptyl acetate was identified as a promising internal standard because it elutes in a region of the chromatogram between acetic and propionic acids, a window where matrix interference is minimal. In direct comparison, the adjacent homolog hexyl acetate was found to co-elute with the solvent peak, rendering it useless for this application [1]. This specific chromatographic behavior is a function of its unique carbon chain length and associated polarity/volatility.

GC selectivity
Head-to-head
Clean elution between acetic & propionic acids; hexyl co-elutes with solvent
Supports interference-free VFA analysis
Validate in target matrix
Analytical Chemistry Gas Chromatography Method Development

Regulatory Safety for Food Contact

Heptyl acetate has a well-established and favorable safety profile for its intended use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated the compound and determined that there is 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This Acceptable Daily Intake (ADI) designation is supported by the RIFM safety assessment, which cleared all human health endpoints using a combination of target data and read-across from analogs like hexyl acetate and hexyl propionate [2]. This regulatory green light, based on a weight of evidence approach, provides a clear and documented path for procurement in food and beverage applications, which may not be as fully established for less common or higher-chain-length homologs.

Regulatory status
Class-level
JECFA: no safety concern at current intake
Supports regulatory review for flavor research
Verify latest intake assessment
Food Safety Toxicology Regulatory Compliance

Heptyl Acetate Applications


Aversive Olfactory Circuit Mapping

Procure heptyl acetate as a defined, C9-length repellent stimulus in Drosophila melanogaster and other insect models. Its unique property as the shortest straight-chain acetate to elicit larval repulsion (in contrast to the attraction elicited by C5-C7 acetates) makes it an essential tool for investigating the genetic and neural basis of aversive behavior. This differentiation is critical for studies where a clean behavioral inversion is required [1].

Flavor & Fragrance Formulation

Procure high-purity (≥98%) heptyl acetate to impart a specific green-waxy-rosy character to complex flavor and fragrance formulations. This profile is distinct from the fruitier hexyl acetate and the more floral/waxy octyl acetate. It is specifically employed in the creation of artificial pear, apricot, and rose essences, as well as for adding nuance to citrus and tropical fruit compositions [2].

GC Internal Standard for Volatile Fatty Acids

Procure heptyl acetate for use as a selective internal standard in gas chromatography (GC) methods for quantifying volatile fatty acids (VFAs). Its chromatographic elution profile, situated cleanly between acetic and propionic acid peaks, avoids the solvent co-elution issues encountered with hexyl acetate. This ensures accurate and interference-free quantification in complex matrices such as food, environmental, or biological samples [3].

Compliant Flavoring for Food & Beverage

Procure heptyl acetate for use as a flavoring agent in beverages (e.g., beer, grenadine), baked goods, and candies. Its JECFA 'No Safety Concern' ADI status and comprehensive RIFM safety assessment provide a documented, regulatory-compliant foundation for product formulation, mitigating procurement risk and expediting time-to-market for new food and beverage products [4][5].

Application
Selection Property
Validation Focus
Olfactory circuit mapping
Reported C9 aversive specificity
Behavioral assay vs. homologs
Flavor chemistry research
Green-waxy-rosy sensory profile
Organoleptic panel & GC-MS
GC method development
Interference-free elution window
Co-elution test in target matrix
Food-contact flavor research
JECFA safety evaluation
Regulatory documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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